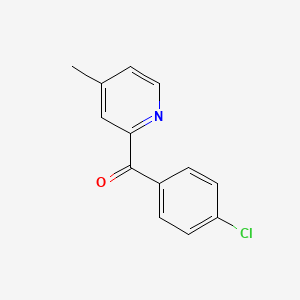

2-(4-Chlorobenzoyl)-4-methylpyridine

Description

2-(4-Chlorobenzoyl)-4-methylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 4-chlorobenzoyl moiety at the 2-position. This structure confers unique physicochemical properties, making it a candidate for applications in medicinal chemistry and materials science. For instance, pyridine derivatives with electron-withdrawing substituents (e.g., Cl) often exhibit enhanced stability and reactivity in cross-coupling reactions , while methyl groups can influence lipophilicity and metabolic profiles .

Properties

IUPAC Name |

(4-chlorophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLNDVJSNGVHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methylpyridine+4-chlorobenzoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Solvent recovery and recycling are also implemented to reduce waste and improve the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(4-Carboxybenzoyl)-4-methylpyridine.

Reduction: 2-(4-Hydroxybenzoyl)-4-methylpyridine.

Substitution: 2-(4-Substituted benzoyl)-4-methylpyridine derivatives.

Scientific Research Applications

2-(4-Chlorobenzoyl)-4-methylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs include:

*Calculated based on structural similarity to reported compounds.

- Thermal Stability: Derivatives like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) compounds exhibit high melting points (268–287°C) due to hydrogen bonding and aromatic stacking . In contrast, 2-(4-chlorobenzyl)pyridine is liquid at room temperature, highlighting the stabilizing role of the benzoyl group in this compound .

- Acidity : The 4-pyridylmethyl ethers (e.g., 4-methylpyridine derivatives) have pKa values of 32–34 in THF, comparable to 2-methylpyridine, suggesting moderate acidity suitable for catalytic applications .

Pharmaceutical and Industrial Relevance

- Drug Impurity Profiles: Compounds like methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate are monitored as process impurities in pharmaceuticals, indicating the importance of chlorobenzoyl-containing compounds in synthesis .

Biological Activity

2-(4-Chlorobenzoyl)-4-methylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant studies, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₀ClNO, with a molecular weight of approximately 235.68 g/mol. The compound features a pyridine ring substituted with a chlorobenzoyl group at the 2-position and a methyl group at the 4-position. This unique structure contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial and antifungal properties. Similar pyridine derivatives have shown efficacy against various strains of bacteria and fungi.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for drug development targeting diseases where enzyme modulation is beneficial.

- Cytotoxicity : Research indicates potential anticancer properties, as related compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties .

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Cytochrome P450 Enzymes : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting pharmacokinetics.

- Modulation of Cell Signaling Pathways : It affects cell signaling pathways by modulating transcription factors that lead to changes in gene expression, impacting cell proliferation and apoptosis.

Antimicrobial Efficacy

A study examining the antimicrobial properties of related pyridine derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. For instance, a derivative demonstrated an inhibition value of 91.95% against E. coli, highlighting the potential effectiveness of structurally similar compounds in combating bacterial infections .

Cytotoxicity Against Cancer Cell Lines

In vitro studies on cancer cell lines have shown that derivatives of pyridine can induce apoptosis in cancer cells. For example, one study reported that a related compound exhibited a cytotoxicity percentage of 19.82% against human cancer cell lines, suggesting that this compound may also have potential as an anticancer agent .

Data Tables

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Significant antibacterial activity against E. coli (91.95% inhibition) |

| Cytotoxicity | Induces apoptosis in cancer cell lines (19.82% cytotoxicity) |

| Enzyme Inhibition | Modulates cytochrome P450 enzymes affecting drug metabolism |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.